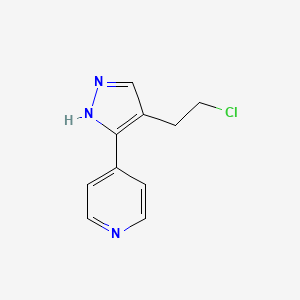
4-(4-(2-chloroéthyl)-1H-pyrazol-3-yl)pyridine
Vue d'ensemble
Description
4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine, also known as 4-CEPP, is a heterocyclic compound that was first synthesized in 1995. It is a pyrazole derivative and has been widely used in the scientific research field due to its unique properties. 4-CEPP has been found to have a wide range of applications, from being used as an inhibitor of certain enzymes to being used as a marker for a variety of biological processes.
Applications De Recherche Scientifique
Modulation du système nerveux central (SNC)
Les imidazopyridines, en raison de leur similarité structurelle avec les purines, se sont avérées agir comme des modulateurs allostériques positifs des récepteurs GABA A . Cette application est importante dans le développement de traitements pour les troubles du SNC, tels que l'anxiété, l'insomnie et l'épilepsie. La capacité du composé à moduler l'activité des neurotransmetteurs pourrait conduire à de nouveaux agents thérapeutiques pour le SNC.
Système gastro-intestinal
La classe des imidazopyridines a été identifiée comme comprenant des inhibiteurs de la pompe à protons . Ceux-ci sont utilisés pour réduire la production d'acide gastrique et sont couramment prescrits pour le reflux gastro-œsophagien (RGO) et les ulcères peptiques. Le composé spécifique en question pourrait être étudié pour son efficacité en tant qu'inhibiteur de la pompe à protons.
Applications anti-inflammatoires
Certains dérivés d'imidazopyridine se sont avérés posséder des propriétés anti-inflammatoires et sont classés comme anti-inflammatoires non stéroïdiens (AINS) . La recherche sur le 4-(4-(2-chloroéthyl)-1H-pyrazol-3-yl)pyridine pourrait révéler des applications anti-inflammatoires potentielles, offrant peut-être une nouvelle option thérapeutique pour les affections liées à l'inflammation.
Activité antimicrobienne
Des études récentes ont exploré les caractéristiques antimicrobiennes de nouveaux dérivés d'imidazopyridine . Les modifications structurelles de ces composés peuvent conduire à des propriétés antimicrobiennes significatives, ce qui pourrait être bénéfique dans le développement de nouveaux antibiotiques ou antiseptiques.
Thérapies anticancéreuses
Les imidazopyridines ont montré la capacité d'influencer les voies cellulaires nécessaires au fonctionnement des cellules cancéreuses . L'étude des interactions et des mécanismes d'action spécifiques du this compound pourrait conduire à de nouveaux traitements contre le cancer, en particulier s'il peut cibler des voies spécifiques impliquées dans la croissance tumorale et la métastase.
Inhibition enzymatique du métabolisme des glucides
Des composés du groupe des imidazopyridines ont été associés à l'inhibition d'enzymes impliquées dans le métabolisme des glucides . Cette application a des implications potentielles pour le traitement des troubles métaboliques, tels que le diabète, où la régulation de l'activité enzymatique peut être cruciale.
Mécanisme D'action
The mechanism of action of 4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine is not completely understood. However, it is believed that 4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine binds to certain enzyme targets, such as tyrosine kinase and cyclooxygenase-2. This binding inhibits the activity of these enzymes, which can lead to a variety of biological effects. Additionally, 4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine has been found to interact with certain receptors and ion channels, which can also lead to a variety of biological effects.
Biochemical and Physiological Effects
4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as tyrosine kinase and cyclooxygenase-2. Additionally, 4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine has been found to interact with certain receptors and ion channels, which can lead to a variety of physiological effects. These effects include but are not limited to changes in cell cycle progression, gene expression, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is available from a variety of commercial sources. Additionally, it is relatively stable and has a wide range of applications. However, there are also some limitations to using 4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine in laboratory experiments. It is not always easy to control the concentration of 4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine, and it is not always easy to determine the exact mechanism of action.
Orientations Futures
There are several potential future directions for 4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine research. One potential direction is to further investigate the mechanism of action of 4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine. Additionally, further research could be done to explore the potential therapeutic applications of 4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine. Additionally, further research could be done to explore the potential side effects of 4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine. Finally, further research could be done to explore the potential interactions between 4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine and other compounds.
Propriétés
IUPAC Name |
4-[4-(2-chloroethyl)-1H-pyrazol-5-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c11-4-1-9-7-13-14-10(9)8-2-5-12-6-3-8/h2-3,5-7H,1,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJXVHJCTGJYQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(C=NN2)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482192.png)
![2-Cyclobutyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482193.png)
![Methyl 6-amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1482194.png)
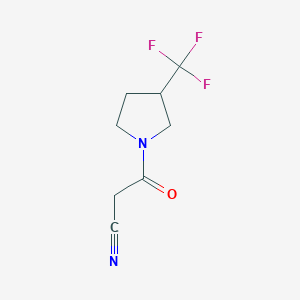
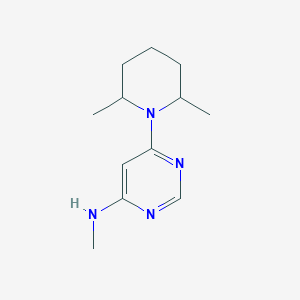
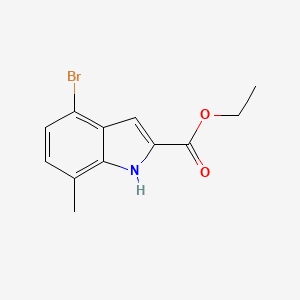
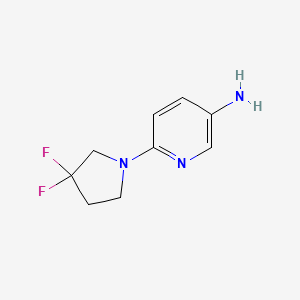
![(6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482202.png)
![2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482203.png)
![2-(Pyrazin-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482205.png)
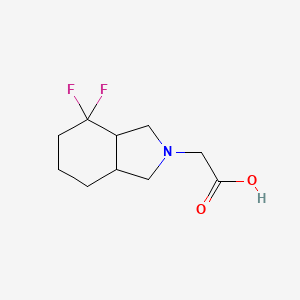
![(6-phenyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482209.png)
![7-(azidomethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482212.png)
![1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482213.png)